3-Fluoro-7-iodoisoquinoline is a chemical compound classified within the broader family of isoquinolines, which are aromatic heterocyclic compounds. Isoquinolines are characterized by their bicyclic structure, consisting of a benzene ring fused to a pyridine ring. This particular compound features both fluorine and iodine substituents, which can significantly influence its chemical behavior and potential applications in medicinal chemistry.
3-Fluoro-7-iodoisoquinoline can be sourced from various chemical databases, including PubChem and DrugBank, which provide detailed information about its structure, properties, and potential applications. The compound falls under the category of organoheterocyclic compounds, specifically isoquinolones and derivatives. Its molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and iodine atoms.
The synthesis of 3-fluoro-7-iodoisoquinoline can be achieved through several methods, typically involving halogenation reactions or modifications of existing isoquinoline derivatives. One common approach is the introduction of a fluorine atom at the 3-position followed by iodination at the 7-position.
The molecular structure of 3-fluoro-7-iodoisoquinoline consists of a fused isoquinoline framework with a fluorine atom at the 3-position and an iodine atom at the 7-position.
3-Fluoro-7-iodoisoquinoline can participate in various chemical reactions typical of halogenated aromatic compounds:
These reactions often require specific catalysts and conditions to proceed efficiently, including temperature control and the presence of bases or ligands.
The mechanism of action for 3-fluoro-7-iodoisoquinoline primarily relates to its potential as an inhibitor in various biological pathways. The presence of halogen substituents can enhance its binding affinity to target proteins or enzymes.
Studies indicate that similar compounds exhibit activity against non-receptor tyrosine kinases, which are crucial in signal transduction pathways involved in cell growth and differentiation.
3-Fluoro-7-iodoisoquinoline has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals. Its unique structure allows for modifications that could enhance biological activity against various diseases, particularly those involving kinase signaling pathways. Additionally, it may serve as an intermediate in synthesizing more complex heterocyclic compounds used in drug discovery.
Electrophilic fluorination of the isoquinoline core requires precision orientation control due to inherent electronic biases. Directed ortho-metalation (DoM) using tert-butylimine-protected precursors enables regioselective C3 fluorination. As demonstrated by Si and Myers, lithiated o-tolualdehyde tert-butylimines undergo trapping with N-fluorobenzenesulfonimide (NFSI) at -78°C to afford 3-fluorinated intermediates in >80% yield [2]. This method capitalizes on the kinetic acidity of the C3 proton and avoids positional isomers. Alternative electrophilic agents like Selectfluor® exhibit reduced regioselectivity for isoquinolines due to competing N-fluorination, though they remain effective for electron-rich fused systems [9] [10].
C7 iodination employs either electrophilic aromatic substitution (EAS) or transition metal-catalyzed C-H activation. EAS using I₂/oxidant systems (e.g., KHSO₅ or HIO₃) achieves moderate yields (45-65%) but suffers from over-iodination and poor regiocontrol [9]. In contrast, palladium-mediated C-H iodination with I₂ or NIS (N-iodosuccinimide) directed by pyridyl or imine groups provides 7-iodoisoquinolines with >90% regioselectivity [7] [8]. This method leverages chelation-assisted metallation, where Pd(OAc)₂ inserts selectively at the C7 position due to lower steric hindrance versus C4/C5 sites. Brominated precursors (e.g., 7-bromo-3-fluoro-isoquinoline, CAS 2133046-19-0) also undergo halogen exchange using CuI/NaI in DMF at 150°C to access the iodo analogue [7].
Table 2: Comparative Iodination Methods for Isoquinoline C7 Functionalization
Method | Conditions | Regioselectivity | Yield (%) | Limitations |
---|---|---|---|---|
Electrophilic (I₂/KHSO₅) | DCM, rt, 12h | Moderate (C5/C7 mix) | 45-65 | Over-iodination |
Pd-Catalyzed C-H Activation | Pd(OAc)₂ (10 mol%), NIS, DCE, 80°C | High (C7) | 75-92 | Requires directing group |
Halogen Exchange (Br→I) | CuI (2 eq), NaI (3 eq), DMF, 150°C | Retention | 85-94 | High-temperature requirement |
The C7-iodo group in 3-fluoro-7-iodoisoquinoline exhibits exceptional reactivity in palladium-catalyzed cross-couplings. Suzuki-Miyaura reactions with arylboronic acids proceed at 0.5-1 mol% Pd(dppf)Cl₂ catalyst loading in toluene/ethanol (3:1) at 80°C, achieving conversions >95% within 2 hours [3] [6]. This efficiency enables rapid diversification; for instance, p-fluorophenyl and thiophen-2-yl derivatives were synthesized for neuroendocrine prostate cancer drug discovery campaigns [3]. Electron-deficient boronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) require modified conditions (Pd(OAc)₂/XPhos, K₃PO₄, dioxane, 100°C) to overcome reduction side reactions caused by protodeiodination. The fluorine atom remains inert under these conditions, confirming its orthogonal stability to transition metal catalysis [8].
Buchwald-Hartwig amination transforms 3-fluoro-7-iodoisoquinoline into pharmacologically relevant amines. Using XantPhos or DavePhos ligands with Pd₂(dba)₃, primary and secondary amines couple at C7 in 70-90% yield [3] [7]. Sterically hindered amines (e.g., tert-butylamine) require bulky electron-rich ligands (e.g., RuPhos) to prevent β-hydride elimination. This approach generated compound libraries for SAR studies against NEPC cell lines, where 4-(morpholinomethyl)phenyl derivatives exhibited IC₅₀ values of 0.47 μM against LASCPC-01 cells [3]. N-Boc-protected amines undergo smooth coupling followed by acidic deprotection, enabling access to free anilines without competing N-quaternization of the isoquinoline nitrogen.
Iodonium salt intermediates enable late-stage radiofluorination for PET tracer development. Treatment of 3-fluoro-7-(phenyl(isoquinolyl))iodonium triflates with K¹⁸F/K₂.2.2 in DMF at 100°C achieves 92% radiochemical conversion (RCC) to ¹⁸F-labeled isoquinolines [5]. This silver-mediated strategy bypasses traditional [¹⁸F]F₂ electrophilic routes, leveraging aryl(isoquinoline)iodonium salts formed via cyclization of o-(tert-butyliminomethyl)phenyl alkynes with AgNO₃, followed by iodination [5]. For non-radioactive applications, halex reactions convert 7-chloro analogues to 7-fluoro derivatives using KF in sulfolane at 180°C, though competing hydrolysis requires anhydrous conditions [9] [10].
Orthogonal protection is critical for modifying sensitive functionalities. The isoquinoline nitrogen undergoes N-Boc protection using Boc₂O/DMAP in THF, which withstands subsequent Suzuki couplings but cleaves under trifluoroacetic acid (TFA) during final deprotection [3]. For amino-functionalized side chains, the SEM (2-(trimethylsilyl)ethoxymethyl) group provides stability to both basic (Suzuki) and acidic (iodonium salt formation) conditions. Its removal occurs with TBAF in THF without disturbing the core fluorines [5] [7]. In alkaloid synthesis (e.g., fluorinated aspergillitine), phenolic hydroxyls were protected as tert-butyldimethylsilyl (TBS) ethers before iodination, enabling selective deprotection with HF-pyridine post-coupling [5].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7